molecular formula C17H14ClF2N3O2S B2658618 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide CAS No. 1396790-58-1

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide

Cat. No. B2658618
CAS RN: 1396790-58-1
M. Wt: 397.82
InChI Key: XEAYIJLJVLBXMA-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a chlorobenzothiazole, a methylamino group, and a difluoromethoxyphenyl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized starting from simple commercially available building blocks . For instance, benzothiazole derivatives can be synthesized from benzo[d]thiazole-2-thiol and primary and secondary amines .

Scientific Research Applications

Structural Characterization and Synthesis

Studies have synthesized and characterized compounds with structures analogous to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide," revealing insights into their chemical properties and potential applications. For example, research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrates the generation of 3-D arrays via various intermolecular interactions, suggesting potential for the development of novel materials with unique properties (Boechat et al., 2011).

Antitumor Activity

Compounds bearing a similar core structure have been evaluated for their antitumor activity. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have shown considerable anticancer activity against some cancer cell lines, indicating the potential for developing new anticancer agents (Yurttaş et al., 2015).

Antibacterial Activities

Another area of application is the synthesis of derivatives with potential antibacterial properties. A study synthesized a series of compounds with the aim of evaluating their in vitro antibacterial activity against various strains, showcasing the potential for novel antibacterial agent development (Juddhawala et al., 2011).

Anticonvulsant Evaluation

Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has provided insights into their significant anticonvulsant activity. This suggests that compounds with similar structures may serve as leads for the development of new anticonvulsant drugs (Nath et al., 2021).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O2S/c1-23(17-22-15-12(18)6-3-7-13(15)26-17)9-14(24)21-10-4-2-5-11(8-10)25-16(19)20/h2-8,16H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAYIJLJVLBXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC(F)F)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide

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